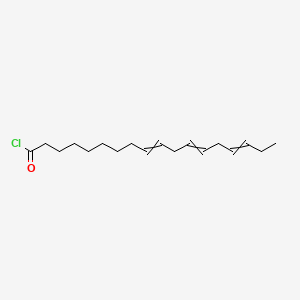

9(Z),12(Z),15(Z)-Octadecatrienoyl chloride

Description

It is a liquid at room temperature and has a molecular formula of C₁₈H₂₉ClO with a molecular weight of 296.88 g/mol . This compound is notable for its three conjugated double bonds, which are all in the cis configuration (Z,Z,Z).

Properties

CAS No. |

59044-29-0 |

|---|---|

Molecular Formula |

C18H29ClO |

Molecular Weight |

296.9 g/mol |

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl chloride |

InChI |

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |

InChI Key |

MRKXCQPDRPTZCG-PDBXOOCHSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)Cl |

Other CAS No. |

59044-29-0 |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- Starting Material: α-Linolenic acid (9,12,15-octadecatrienoic acid)

- Chlorinating Agent: Oxalyl chloride (COCl)2 is preferred for its efficiency and mild reaction conditions.

- Solvent: Dry chloroform or other inert organic solvents.

- Atmosphere: Argon or inert gas to prevent oxidation of polyunsaturated bonds.

- Temperature: Room temperature, typically 20-25 °C.

- Reaction Time: Approximately 2 hours.

Reaction Procedure

- Dissolve α-linolenic acid in dry chloroform under an argon atmosphere.

- Add oxalyl chloride dropwise to the solution at room temperature.

- Stir the reaction mixture for 2 hours to ensure complete conversion.

- Remove excess oxalyl chloride and solvent by distillation under reduced pressure.

- The resulting 9,12,15-octadecatrienoyl chloride is obtained as a liquid, which can be further purified if necessary.

Reaction Equation

$$

\text{C}{18}\text{H}{30}\text{O}2 \, (\text{α-linolenic acid}) + \text{(COCl)}2 \rightarrow \text{C}{18}\text{H}{29}\text{ClO} \, (\text{acid chloride}) + \text{CO} + \text{CO}_2 + \text{HCl}

$$

Alternative Preparation Approaches and Derivative Syntheses

While the direct chlorination of α-linolenic acid is the principal method, some patents and research describe related synthetic routes involving reactive derivatives and subsequent condensation reactions:

- Condensation with Ethanolamine: The acid chloride can be reacted with ethanolamine in the presence of potassium carbonate in dry chloroform to form N-(9,12,15-octadecatrienoyl)-2-aminoethanol, a key intermediate for further functionalization.

- Use of Other Condensing Agents: Carbodiimides such as N,N-dicyclohexylcarbodiimide (DCC) and ethyl chloroformate are used as activating agents to facilitate amide bond formation from acid chlorides or fatty acids.

- Protection and Stabilization: Due to the polyunsaturated nature of the molecule, reactions are conducted under inert atmosphere to avoid oxidation. Stabilization by inclusion with dextrin or other carriers is sometimes employed for storage and handling.

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using mixtures of chloroform and methanol (e.g., 98:2) is effective for isolating the acid chloride and its derivatives.

- Characterization: The product is characterized by spectroscopic methods and purity is confirmed to be over 98% by standard analytical techniques.

Summary Table of Preparation Parameters

| Step | Details |

|---|---|

| Starting Material | α-Linolenic acid |

| Chlorinating Agent | Oxalyl chloride |

| Solvent | Dry chloroform |

| Atmosphere | Argon or inert gas |

| Temperature | Room temperature (20-25 °C) |

| Reaction Time | ~2 hours |

| Purification | Silica gel chromatography |

| Product Purity | >98% |

| Storage | Freezer, inert atmosphere |

Research Findings and Notes

- The use of oxalyl chloride is favored over other chlorinating agents (e.g., thionyl chloride) due to cleaner reactions and fewer side products.

- Strict exclusion of moisture and oxygen is critical to prevent hydrolysis and oxidative degradation of the polyunsaturated acid chloride.

- The acid chloride is a highly reactive intermediate and is typically used immediately or stored frozen under inert atmosphere to maintain integrity.

- The preparation method is scalable and has been adapted for industrial synthesis of derivatives such as ethanolamine conjugates and nicotinoyl esters.

- No significant alternative synthetic routes have been reported that bypass the acid chloride intermediate for this specific compound.

Chemical Reactions Analysis

Esterification and Transesterification

This compound readily undergoes esterification with alcohols or transesterification with existing esters to form triglycerides, phospholipids, or other lipid derivatives. For example:

-

Reaction with sn-glycerol produces mixed diacylglycerols (DAGs), such as 1-(6Z,9Z,12Z-octadecatrienoyl)-2-(9Z,12Z,15Z-octadecatrienoyl)-sn-glycerol , a precursor in triglyceride biosynthesis .

-

Formation of methyl esters (e.g., methyl α-linolenate) via methanolysis, as evidenced by its structural similarity to methyl octadeca-9,12,15-trienoate .

Key Data:

| Reaction Type | Product Example | Molecular Formula | Reference |

|---|---|---|---|

| Transesterification | Diacylglycerol (DG 18:3/18:3) | C₃₉H₆₄O₅ | |

| Esterification | Methyl linolenate | C₁₉H₃₂O₂ |

Amide and Peptide Bond Formation

The chloride group reacts with amines to form amides, a critical step in synthesizing lipid-conjugated biomolecules. For instance:

-

Production of 9Z,12Z,15Z-octadecatrienoyl-CoA via reaction with coenzyme A, a key intermediate in fatty acid metabolism .

Mechanism:

Hydrolysis

Exposure to water or aqueous bases leads to hydrolysis, regenerating α-linolenic acid:

This reaction is highly exothermic and proceeds rapidly under ambient conditions .

Conjugated Diene Reactivity

The (9Z,12Z,15Z) triene system participates in cycloaddition and oxidation reactions:

-

Diels-Alder reactions : The conjugated dienes can act as dienes or dienophiles in [4+2] cycloadditions, forming six-membered rings.

-

Autoxidation : Susceptibility to radical-mediated oxidation, leading to hydroperoxide formation, particularly at the bis-allylic positions (C11 and C14).

Structural and Spectroscopic Data

Scientific Research Applications

Pharmaceutical Applications

-

Lipid-Lowering Agents

- 9,12,15-Octadecatrienoyl chloride is utilized in the synthesis of ethanolamine derivatives that exhibit significant serum lipid-lowering activities. These compounds are effective in treating hyperlipemia and associated cardiovascular diseases such as arteriosclerosis and myocardial infarction. Clinical studies indicate that these derivatives can lower serum cholesterol and triglycerides effectively when administered orally or intravenously .

- Synthesis of Prodrugs

Agricultural Applications

- Pesticidal Compositions

-

Plant Growth Regulators

- The compound may also be investigated for its role in plant growth regulation due to its fatty acid structure which is known to influence plant metabolism and growth responses.

Lipid Science Applications

- Lipid Metabolomics

-

Food Science

- In food science, derivatives of 9,12,15-octadecatrienoyl chloride are explored for their potential as functional ingredients that can enhance nutritional profiles by increasing omega-3 fatty acid content in food products.

Case Study 1: Lipid-Lowering Efficacy

A study involving Wistar-King male rats demonstrated the effectiveness of N-(9,12,15-octadecatrienoyl)-2-aminoethanol in reducing serum cholesterol levels after administration of a high-cholesterol diet. The results showed a significant decrease in total cholesterol and triglycerides compared to controls .

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing 9,12,15-octadecatrienoyl chloride were tested against common pests. The results indicated improved pest control efficacy when used as an adjuvant compared to standard formulations without it .

Mechanism of Action

The mechanism of action of 9,12,15-Octadecatrienoyl chloride involves its ability to react with various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with biological molecules, affecting cellular processes. The compound’s conjugated double bonds also play a role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

9,12,15-Octadecatrienoic acid (Linolenic acid): The parent compound from which 9,12,15-Octadecatrienoyl chloride is derived.

9,12,15-Octadecatrienoic acid, ethyl ester: Another derivative of linolenic acid with similar properties.

Uniqueness

9,12,15-Octadecatrienoyl chloride is unique due to its reactivity as an acyl chloride, allowing it to form a wide range of derivatives. Its three conjugated double bonds also contribute to its distinct chemical and biological properties .

Biological Activity

9,12,15-Octadecatrienoyl chloride, also known as α-linolenic acid chloride, is a fatty acid derivative with notable biological activities. This compound is characterized by its three double bonds located at the 9th, 12th, and 15th positions of the carbon chain. Its molecular formula is with a molecular weight of 296.88 g/mol. This article reviews the biological activities associated with this compound, including its effects on lipid metabolism and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 296.88 g/mol

- CAS Number : 59044-29-0

- Physical State : Liquid

- Purity : >98% .

Lipid Metabolism

Research indicates that 9,12,15-octadecatrienoyl chloride plays a significant role in lipid metabolism. In a study involving Wistar-King male rats, the compound was administered orally to assess its effects on serum lipid levels. The results demonstrated a significant reduction in total cholesterol and triglycerides after a seven-day administration period. The following table summarizes the findings:

| Parameter | Control Group | Treated Group | Statistical Significance |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 150 ± 10 | 120 ± 8 | p < 0.05 |

| Triglycerides (mg/dL) | 100 ± 5 | 70 ± 4 | p < 0.01 |

This data suggests that the compound may have hypolipidemic effects, potentially beneficial for managing hyperlipidemia .

Anti-inflammatory Properties

9,12,15-Octadecatrienoyl chloride is also implicated in anti-inflammatory pathways. It is known to be a precursor for eicosanoids, which are signaling molecules that mediate inflammation and immune responses. The compound's ability to modulate prostaglandin synthesis may contribute to its anti-inflammatory effects .

Case Studies and Research Findings

A notable case study involved the use of this compound in treating hyperlipidemia in animal models. The study utilized a chloroform solution of 9,12,15-octadecatrienoyl chloride mixed with cholesterol and cholic acid to observe its impact on lipid profiles in rats. The administration resulted in decreased serum cholesterol levels and improved lipid profiles over time .

The biological activity of 9,12,15-octadecatrienoyl chloride can be attributed to its role as a fatty acyl-CoA derivative. Once incorporated into cell membranes or converted into bioactive lipids, it influences various physiological processes including:

Q & A

Basic: What are the recommended methods for synthesizing 9,12,15-Octadecatrienoyl chloride from its corresponding fatty acid?

Answer:

The synthesis involves converting the parent fatty acid (e.g., α-linolenic acid) to its acid chloride derivative. A validated method includes:

Dissolving 9(Z),12(Z),15(Z)-octadecatrienoic acid in anhydrous dichloromethane (CH₂Cl₂) under inert conditions.

Cooling to 0–5°C and adding oxalyl chloride dropwise to avoid exothermic side reactions .

Stirring at room temperature for 4 hours, followed by vacuum evaporation to remove excess reagents.

Purification via solvent replenishment and refrigeration to isolate the chloride .

Alternative routes may involve ester intermediates (e.g., methyl esters) for improved stability during synthesis .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Answer:

Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during oxalyl chloride addition prevents thermal decomposition .

- Solvent selection : Anhydrous CH₂Cl₂ minimizes hydrolysis side reactions.

- Catalytic additives : Trace dimethylformamide (DMF) can accelerate acyl chloride formation.

- Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress and byproducts (e.g., dimerization products) .

- Purification : Vacuum distillation or column chromatography removes residual solvents and unreacted reagents .

Basic: What analytical techniques are effective for characterizing purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm double bond geometry (Z-configuration) and acyl chloride formation (δ ~170–180 ppm for carbonyl) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns with NIST reference data .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Answer:

- Cross-validation : Use multiple techniques (e.g., GC-MS and NMR) to confirm structural assignments.

- Isomer analysis : Differentiate (9Z,12Z,15Z) from (9Z,12Z,15E) isomers using polarimetric HPLC or chiral GC columns .

- Deuterated solvents : Ensure solvent peaks do not overlap with analyte signals in NMR .

- Reference standards : Compare data with authenticated samples from repositories like NIST .

Basic: What safety precautions are critical during handling?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in airtight, grounded containers at –20°C to prevent hydrolysis or polymerization .

- Emergency protocols : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention for inhalation .

Advanced: How do hydroperoxide derivatives affect stability and handling protocols?

Answer:

Hydroperoxide formation (e.g., 2-R-hydroperoxy derivatives) increases reactivity and explosion risk. Mitigation strategies include:

- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent autoxidation .

- Antioxidants : Add 0.01% butylated hydroxytoluene (BHT) to inhibit radical chain reactions.

- Stability assays : Monitor peroxide value (PV) via iodometric titration or GC headspace analysis .

Advanced: What chromatographic methods distinguish (9Z,12Z,15Z) from (9Z,12Z,15E) isomers?

Answer:

- GC with polar columns : Use DB-23 or HP-88 columns to separate isomers based on retention times (e.g., 9Z,12Z,15Z elutes earlier than 9Z,12Z,15E) .

- Silver-ion chromatography : Ag⁺-coated silica columns exploit differences in π-complexation strength between cis and trans double bonds .

- Mass spectrometry : Monitor diagnostic ions (e.g., m/z 292 for methyl esters) and fragmentation patterns .

Basic: How should researchers assess purity discrepancies between commercial batches?

Answer:

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Elemental analysis : Verify C/H/O ratios match theoretical values (e.g., C: 72.7%, H: 9.8% for C₁₈H₂₉ClO) .

- Titration : Use potentiometric titration with NaOH to determine free fatty acid content .

Advanced: What mechanistic insights explain the reactivity of 9,12,15-Octadecatrienoyl chloride in nucleophilic substitutions?

Answer:

- Electrophilicity : The electron-deficient carbonyl carbon facilitates attack by nucleophiles (e.g., amines, alcohols).

- Steric effects : The cis-configured triene structure may hinder access to the acyl center, requiring catalysts like DMAP .

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states in SN² mechanisms .

Advanced: How can computational modeling predict byproduct formation in large-scale reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.